molecular formula C14H17NO6 B1671873 Indican CAS No. 487-60-5

Indican

Cat. No.: B1671873
CAS No.: 487-60-5
M. Wt: 295.29 g/mol
InChI Key: XVARCVCWNFACQC-RKQHYHRCSA-N
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Description

Indican is a colorless organic compound that is naturally occurring in plants of the genus IndigoferaThis compound is a precursor to the indigo dye, which has been historically significant for textile dyeing .

Mechanism of Action

Target of Action

Indican, also known as Indoxyl-β-D-glucoside, is a glycoside of indoxyl and is a precursor of the dyes indigo and indirubin . The primary targets of this compound are organic anion transporters (OAT) 1, OAT 3, and multidrug resistance-associated protein (MRP) 4 . These transporters play a crucial role in the transport of various endogenous and exogenous compounds across biological membranes.

Mode of Action

This compound interacts with its targets, the organic anion transporters, by acting as a substrate or inhibitor . This interaction influences the systemic exposure of various compounds, including medications, by affecting their transport across cell membranes .

Biochemical Pathways

This compound is a product of the metabolism of tryptophan, an essential amino acid . In the gut, bacteria convert tryptophan to indole, which is then converted to this compound . When this compound is hydrolyzed, it yields β-D-glucose and indoxyl . The reaction of indoxyl with a mild oxidizing agent, such as atmospheric oxygen, yields blue indigo dye .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption from the gut, conversion to indoxyl in the liver, and subsequent conjugation with sulfuric acid or glucuronic acid . This conjugated form is then transported to the kidneys for excretion . .

Result of Action

The action of this compound results in the production of indigo dye, a compound with significant industrial applications . In the human body, the metabolism of this compound and its excretion in urine can serve as an indicator of gut health . Elevated levels of this compound in urine may suggest higher levels of tryptophan putrefaction from gastrointestinal dysbiosis or malabsorption .

Action Environment

The action of this compound is influenced by various environmental factors, particularly the microbial environment in the gut . The conversion of tryptophan to indole and subsequently to this compound is mediated by gut bacteria . Therefore, changes in the gut microbiota, such as those caused by dietary changes or antibiotic use, could potentially influence the action, efficacy, and stability of this compound.

Biochemical Analysis

Biochemical Properties

Indican plays a significant role in biochemical reactions. The hydrolysis of this compound yields β-D-glucose and indoxyl . The reaction of indoxyl (this compound) with a mild oxidizing agent, such as atmospheric oxygen, yields blue indigo dye .

Cellular Effects

This compound is a byproduct of tryptophan putrefaction by microbes in the gut . Accumulated levels of this compound in the urine suggest higher levels of tryptophan putrefaction from gastrointestinal dysbiosis or malabsorption .

Molecular Mechanism

This compound is an indole produced when bacteria in the intestine act on the amino acid, tryptophan . Most indoles are excreted in the feces. The remainder is absorbed, metabolized by the liver, and excreted as this compound in the urine .

Temporal Effects in Laboratory Settings

It is known that this compound is involved in the production of indigo dye through a series of reactions involving hydrolysis and oxidation .

Metabolic Pathways

This compound is involved in the metabolic pathway of tryptophan. Tryptophan is first converted to indole, then to this compound by bacteria in the gut . Following absorption from the gut, indole is converted to 3-hydroxy indole (indoxyl or this compound) in the liver, where it is again then conjugated with sulfuric acid or glucuronic acid through normal xenobiotic metabolism pathways .

Transport and Distribution

This compound, being water-soluble, is excreted through the urine . After absorption from the gut, indole is converted to 3-hydroxy indole (indoxyl or this compound) in the liver, where it is then transported to the kidneys for excretion .

Subcellular Localization

It is known that this compound is produced in the gut by bacteria acting on tryptophan and is then absorbed and metabolized in the liver .

Preparation Methods

Synthetic Routes and Reaction Conditions: Indican can be synthesized through the enzymatic hydrolysis of indoxyl glucoside. The process involves the conversion of tryptophan to indole by intestinal bacteria, followed by the conversion of indole to 3-hydroxy indole (indoxyl or this compound) in the liver, where it is conjugated with sulfuric acid or glucuronic acid .

Industrial Production Methods: Industrial production of this compound involves the extraction from Indigofera plants. The leaves of these plants are fermented to release indoxyl from this compound. This indoxyl is then oxidized by air to form indigo dye .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Hydrolysis: β-D-glucose and indoxyl.

    Oxidation: Indigo dye.

Scientific Research Applications

Indican has several applications in scientific research:

Comparison with Similar Compounds

Properties

IUPAC Name

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(1H-indol-3-yloxy)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO6/c16-6-10-11(17)12(18)13(19)14(21-10)20-9-5-15-8-4-2-1-3-7(8)9/h1-5,10-19H,6H2/t10-,11-,12+,13-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVARCVCWNFACQC-RKQHYHRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)OC3C(C(C(C(O3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10903997
Record name Indoxyl beta-D-glucoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10903997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

487-60-5
Record name Indoxyl-β-D-glucoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=487-60-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Indican (plant indican)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000487605
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Indoxyl beta-D-glucoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10903997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name β-D-Glucopyranoside, 1H-indol-3-yl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.126.244
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name INDICAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N187WK1Y1J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name Indican
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0061755
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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